molecular formula C7H15NO B12956951 2,6-Dimethylpiperidin-3-ol

2,6-Dimethylpiperidin-3-ol

Katalognummer: B12956951
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: VISBBLBXCAMUEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethylpiperidin-3-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 2,6-dimethylpyridine using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for the efficient production of the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 2,6-dimethylpiperidine using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,6-Dimethylpiperidin-3-one.

    Reduction: 2,6-Dimethylpiperidine.

    Substitution: 2,6-Dimethylpiperidin-3-yl chloride.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2,6-dimethylpiperidin-3-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. Additionally, the methyl groups at the 2 and 6 positions can affect the compound’s conformational stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethylpiperidin-3-ol can be compared with other similar compounds, such as:

    2,6-Dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    2,5-Dimethylpiperidin-3-ol: The position of the methyl groups affects the compound’s conformational properties and reactivity.

    2,6-Dimethylpiperidin-4-ol:

The unique combination of the hydroxyl group and the methyl groups at specific positions in this compound imparts distinct properties that differentiate it from other piperidine derivatives.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

2,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-5-3-4-7(9)6(2)8-5/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

VISBBLBXCAMUEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(N1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.